2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-2-15-8-6-7-11-17(15)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h6-8,11-13,16H,2-5,9-10,14H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGRETCKAXZINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include cyclization reactions, nucleophilic substitutions, and coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide has shown potential in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an anticancer agent, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Industry: It may have applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This can lead to the disruption of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the sulfanyl and acetamide substituents, which significantly impact physicochemical and pharmacological properties. Key examples include:
Key Observations:
- Cyclohexylsulfanyl vs. Chlorobenzylsulfanyl: The cyclohexyl group in the target compound increases lipophilicity (logP ~3.5 predicted) compared to the 4-chlorobenzyl group (logP ~2.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Acetamide Substituents: The 2-ethylphenyl group provides moderate steric hindrance compared to bulkier groups like 4-methoxybenzyl or 2,5-dimethylphenyl. This could optimize binding to hydrophobic enzyme pockets without excessive steric clashes .
Physicochemical and Pharmacokinetic Profiles
- Solubility: The 4-methoxybenzyl analog shows improved solubility in polar solvents due to the methoxy group, whereas the target compound’s cyclohexyl group favors nonpolar environments.
- Metabolic Stability: Sulfanyl groups are susceptible to oxidative metabolism. The cyclohexyl group’s stability may prolong half-life compared to benzyl derivatives .
Biological Activity
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide is a triazolopyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 411.52 g/mol. The compound features a triazolo-pyrazine core structure that is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O2S |
| Molecular Weight | 411.52 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes oxidative cyclization of α-keto acids and 2-hydrazinopyridines under controlled conditions. These methods are designed to optimize yield and purity while minimizing environmental impact.
The biological activity of this compound primarily arises from its role as an enzyme inhibitor. It is known to interact with specific molecular targets such as:
- 11β-hydroxysteroid dehydrogenase
- P38 α mitogen-activated protein kinase
These interactions inhibit the activity of these enzymes by binding to their active sites, thus preventing substrate access.
Pharmacological Effects
Recent studies have highlighted the cytotoxic effects of similar triazolo-pyrazine derivatives against various cancer cell lines. For instance:
- Cytotoxicity : Compounds similar to the one have shown moderate to significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivatives exhibited IC50 values in the low micromolar range (e.g., 1.06 ± 0.16 μM for A549 cells) .
- Enzyme Inhibition : The compound's potential as an inhibitor of c-Met kinase has been evaluated, with certain derivatives showing IC50 values comparable to established inhibitors like Foretinib .
Study 1: In Vitro Cytotoxicity Evaluation
A study conducted on various triazolo-pyrazine derivatives demonstrated their cytotoxic effects using the MTT assay across multiple cancer cell lines. The results indicated that several compounds exhibited IC50 values below 10 μM, indicating significant anti-cancer potential .
Study 2: Enzyme Activity Assay
Another investigation focused on the inhibitory activity against c-Met kinase. Compounds were tested for their ability to inhibit enzyme activity in vitro, with results suggesting that structural modifications could enhance potency .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazole-pyrazine cores and sulfanyl-acetamide coupling. Key steps:
- Cyclohexylsulfanyl group introduction : Requires controlled temperatures (10–50°C) and anhydrous conditions to prevent hydrolysis .
- Acetamide coupling : Use of coupling agents like EDCI/HOBt in DMF or THF to ensure regioselectivity .
- Purification : Sequential column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .
Q. How do structural modifications (e.g., substituents on the pyrazine ring) influence solubility and stability?
- Experimental Design :
- Solubility : Measure LogP values (e.g., using shake-flask method) to correlate hydrophobic cyclohexylsulfanyl groups with reduced aqueous solubility (LogP ≈ 3.2) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 28 days) to assess hydrolytic susceptibility of the 3-oxo group. Stabilize via lyophilization or pH 6–7 buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across similar triazolo-pyrazine derivatives?
- Case Study : Conflicting IC values (e.g., 10 nM vs. 1 µM) for kinase inhibition may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
- Off-target effects : Use orthogonal assays (SPR vs. fluorescence polarization) to confirm target specificity .
- Structural analogs : Compare with derivatives like N-(3-chloro-4-methylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide to isolate substituent effects .
Q. How can molecular docking and MD simulations predict binding modes to biological targets (e.g., kinases)?
- Methodology :
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) .
- Docking : Use AutoDock Vina with flexible ligand sampling; validate with co-crystallized inhibitors (RMSD < 2.0 Å) .
- MD simulations (100 ns) : Analyze hydrogen bonding (e.g., between 3-oxo group and Lys101 of JAK2) and hydrophobic interactions (cyclohexylsulfanyl with Phe110) .
Q. What pharmacokinetic challenges arise from the compound’s physicochemical properties, and how are they addressed?
- Key Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
